3-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of iodinated benzoyl, thiophene, piperazine, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to form 3-iodobenzoic acid. This is followed by the formation of the benzoyl chloride derivative through reaction with thionyl chloride. The thiophene-2-carbonyl piperazine is synthesized separately and then coupled with the benzoyl chloride derivative. Finally, the thiourea moiety is introduced through a reaction with ammonium thiocyanate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodinated benzoyl group can be reduced to the corresponding benzyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The thiophene and piperazine moieties are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-4-yl)piperazino](2-thienyl)methanone: Similar structure with a thiophene and piperazine moiety.
Thiophene derivatives: Various thiophene-containing compounds with similar electronic properties.
Uniqueness
3-(3-IODOBENZOYL)-1-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is unique due to its combination of iodinated benzoyl, thiophene, piperazine, and thiourea moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H21IN4O2S2 |
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Molecular Weight |
576.5 g/mol |
IUPAC Name |
3-iodo-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21IN4O2S2/c24-17-4-1-3-16(15-17)21(29)26-23(31)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-32-20/h1-9,14-15H,10-13H2,(H2,25,26,29,31) |
InChI Key |
SLQXXWGCAXRSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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